N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Catalog No.
S3301870
CAS No.
1105241-85-7
M.F
C18H13N3O4
M. Wt
335.319
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indo...

CAS Number

1105241-85-7

Product Name

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Molecular Formula

C18H13N3O4

Molecular Weight

335.319

InChI

InChI=1S/C18H13N3O4/c22-17(13-10-19-14-5-2-1-4-12(13)14)18(23)20-9-11-8-16(25-21-11)15-6-3-7-24-15/h1-8,10,19H,9H2,(H,20,23)

InChI Key

HYSMCNYTSUTJPJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CO4

Solubility

not available
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as FIIN-3, is a small-molecule inhibitor that has recently gained attention in the field of pharmaceutical research. This paper aims to provide a comprehensive overview of the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of FIIN-3.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a small-molecule inhibitor that selectively inhibits the activity of receptor tyrosine kinases (RTKs) by covalently modifying a conserved cysteine residue in the ATP-binding site of the receptor. This unique mechanism of action makes N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide a promising candidate for targeted cancer therapy.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a yellow solid that has a molecular weight of 405.43 g/mol. Its physical properties include a melting point of 141-144°C, a boiling point of 625.8°C at 760 mmHg, and a density of 1.51 g/cm3 at 25°C. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is soluble in DMSO, methanol, and ethanol.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be synthesized through a multi-step reaction involving the condensation of furfural and hydroxylamine-O-sulfonic acid to form furfuryl hydroxamic acid, followed by the reaction with a thioester intermediate to form N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide. The final product can be purified through recrystallization.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be characterized through various analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods allow for the confirmation of chemical structure and purity of the compound.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to exhibit potent antitumor activity in various cancer cell lines including lung, breast, and pancreatic cancers. Its selectivity for RTKs makes it a promising candidate for targeted cancer therapy. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit angiogenesis, which plays a critical role in tumor growth and metastasis.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been evaluated for its toxicity and safety in scientific experiments. The compound has been found to exhibit low toxicity in both in vitro and in vivo studies. However, further studies are needed to determine the long-term safety of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific experiments including cancer research, drug discovery, and chemical biology. Its selective inhibition of RTKs provides a unique mechanism to study the role of these receptors in various cellular processes.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is an emerging compound in the field of pharmaceutical research. Various studies have been conducted to evaluate its antitumor activity and selectivity for RTKs. However, further research is needed to determine its efficacy in vivo and its potential as a therapeutic agent.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide has potential implications in various fields of research and industry including cancer therapy, drug discovery, and chemical biology. Its unique mechanism of action and selectivity for RTKs make it a promising candidate for targeted cancer therapy. Additionally, its ability to inhibit angiogenesis may offer a new approach for cancer treatment.
One of the limitations of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is its selectivity for RTKs. Further research is needed to evaluate its efficacy in vivo and its potential as a therapeutic agent. Future directions for research include the development of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide analogs with improved properties such as increased selectivity and potency. Additionally, the combination of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide with other cancer therapies may enhance its antitumor activity.

XLogP3

1.9

Dates

Modify: 2023-08-19

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